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molecular formula C7H8ClNO2S B1349118 ethyl 2-chloro-4-methylthiazole-5-carboxylate CAS No. 7238-62-2

ethyl 2-chloro-4-methylthiazole-5-carboxylate

Cat. No. B1349118
M. Wt: 205.66 g/mol
InChI Key: VUARUZUFHDNJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834013B2

Procedure details

A mixture of ethyl 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylate (0.57 g, 3.05 mmol) and POCl3 (5 mL) was heated at 120° C. for 18 h. Upon cooling, the mixture was concentrated. Water (15 mL) was slowly added and stirred for 10 min. The mixture was extracted with Et2O (3×15 mL). The combined organics were dried with MgSO4 and concentrated. The crude material was purified by chromatography (EtOAc/hexanes) to give the title compound as a white solid (0.54 g, 86%). 1H NMR (400 MHz, CDCl3) δ 4.32 (q, J=7.1 Hz, 2H), 2.68 (s, 3H), 1.35 (t, J=7.1 Hz, 3H).
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4](=O)[S:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:4]1[S:5][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:2]([CH3:1])[N:3]=1

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
CC=1NC(SC1C(=O)OCC)=O
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
ADDITION
Type
ADDITION
Details
Water (15 mL) was slowly added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography (EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1SC(=C(N1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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